molecular formula C17H19N3O5S B4200774 N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B4200774
M. Wt: 377.4 g/mol
InChI Key: QWUZNPIUVVTEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as TATB, is a highly potent and selective inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling molecule that plays a key role in the regulation of cell growth, differentiation, and survival. TATB has been shown to have significant potential as a therapeutic agent for the treatment of various cancers, autoimmune diseases, and other disorders.

Mechanism of Action

N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide works by inhibiting the activity of SHP2, which is a key regulator of the RAS/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting SHP2, this compound can effectively block the activation of the RAS/ERK pathway, leading to the inhibition of tumor growth and other disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the RAS/ERK pathway, this compound has also been shown to inhibit the activity of other signaling pathways, including the JAK/STAT and PI3K/AKT pathways. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is its high potency and selectivity for SHP2. This makes it an attractive target for therapeutic development, as it can effectively block the activity of SHP2 without affecting other signaling pathways. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for research on N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One area of focus is the development of more potent and selective SHP2 inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other signaling pathways and disease processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its therapeutic potential.

Scientific Research Applications

N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been extensively studied as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and pancreatic cancer. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been investigated for its potential use in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[N-(dimethylsulfamoyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-19(2)26(22,23)20(14-6-4-3-5-7-14)11-17(21)18-13-8-9-15-16(10-13)25-12-24-15/h3-10H,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUZNPIUVVTEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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